molecular formula C20H22BrF3N4O B10908449 [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL](2-methylpiperidino)methanone

[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL](2-methylpiperidino)methanone

Cat. No.: B10908449
M. Wt: 471.3 g/mol
InChI Key: KUZLZQXPHDPUCE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YLmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-A]pyrimidin-2-yl core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YLmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-A]pyrimidine core, followed by the introduction of the bromophenyl and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the coupling of the pyrazolo[1,5-A]pyrimidine intermediate with 2-methylpiperidino methanone under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YLmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YLmethanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets in the body can lead to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YLmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YLmethanone lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenyl group, in particular, allows for unique substitution reactions that are not possible with other similar compounds. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C20H22BrF3N4O

Molecular Weight

471.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22BrF3N4O/c1-12-4-2-3-9-27(12)19(29)16-11-18-25-15(13-5-7-14(21)8-6-13)10-17(20(22,23)24)28(18)26-16/h5-8,11-12,15,17,25H,2-4,9-10H2,1H3

InChI Key

KUZLZQXPHDPUCE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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